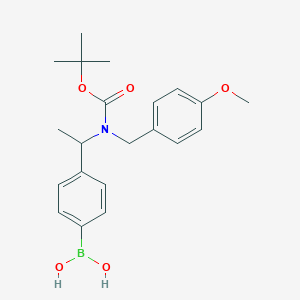

(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid

Description

(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid (CAS: 1704096-66-1) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc) and 4-methoxybenzyl (PMB) dual-protected amine on an ethyl-substituted phenyl backbone. Its molecular formula is C₂₁H₂₈BNO₅, with a molecular weight of 385.25. This compound is primarily used in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules . It is provided as a high-purity (>98%) research-grade chemical, with recommended storage at -80°C to maintain stability .

Properties

IUPAC Name |

[4-[1-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BNO5/c1-15(17-8-10-18(11-9-17)22(25)26)23(20(24)28-21(2,3)4)14-16-6-12-19(27-5)13-7-16/h6-13,15,25-26H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXAUDGPIUILAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N(CC2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid typically involves the reaction of the corresponding phenylboronic acid with tert-butyl chloroformate under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides or triflates. This reaction is pivotal in synthesizing biaryl structures for pharmaceutical intermediates.

Example Reaction:

Reaction with 3-bromo-5-fluoro-2-methoxypridine under palladium catalysis yields coupled products.

| Reagents/Conditions | Yield | Catalyst System | Citation |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH | 86% | Tetrakis(triphenylphosphine)palladium(0) |

Mechanism:

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic acid.

-

Reductive elimination to form the biaryl product.

Deprotection Reactions

The Boc and PMB groups are cleaved under specific conditions to expose the primary amine:

Boc Deprotection

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane.

-

Conditions: 2 hours at room temperature.

-

Outcome: Generates a free amine intermediate for further functionalization .

PMB Removal

-

Reagent: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or strong acids.

-

Conditions: Oxidative cleavage in dichloromethane/water.

Nucleophilic Substitution

The boronic acid participates in nucleophilic aromatic substitution (SₙAr) with electron-deficient aryl halides:

Example: Reaction with 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine under basic conditions forms purine derivatives for kinase inhibition studies .

| Substrate | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 6-Chloropurine derivative | K₂CO₃ | DMF | 80°C | 75% |

Hydrolysis and Esterification

The boronic acid can undergo esterification with diols (e.g., pinacol) to form boronate esters, enhancing stability for storage or specific reactions .

Reaction Scheme:

Stability and Reactivity Data

| Property | Value/Observation | Citation |

|---|---|---|

| Solubility in DMSO | >10 mM (stable for 6 months) | |

| Stability under Basic Conditions | Decomposes above pH 9 | |

| Reactivity with Oxidizing Agents | PMB group oxidizes with DDQ |

Comparative Reaction Table

| Reaction Type | Key Reagents | Typical Yield | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 75–90% | Biaryl drug intermediates |

| Boc Deprotection | TFA/DCM | Quantitative | Amine liberation for conjugation |

| SₙAr | K₂CO₃, DMF | 60–75% | Heterocyclic drug synthesis |

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid typically involves:

- Reaction of Phenylboronic Acid : The compound is synthesized by reacting phenylboronic acid with tert-butyl chloroformate under basic conditions.

- Scale-Up Production : Industrial methods mirror laboratory syntheses but are optimized for larger quantities, often using automated reactors and continuous flow systems to enhance efficiency and yield .

The biological applications of this compound are notable, particularly in medicinal chemistry:

- Proteasome Inhibition : Boronic acids, including this compound, can inhibit proteasomes, which play a critical role in protein degradation pathways. This inhibition can lead to increased apoptosis in cancer cells .

- Anticancer Properties : Research indicates that boronic acids can modulate cellular pathways associated with cancer progression. For instance, compounds similar to this one have been shown to enhance the efficacy of existing anticancer drugs by targeting the proteasome .

- Sensor Applications : The ability of boronic acids to form stable complexes with diols makes them useful as sensors for biomolecules such as sugars and nucleotides. This property is leveraged in various biochemical assays .

Anticancer Research

A study highlighted the use of boronic acid derivatives in treating multiple myeloma. The compound was found to exhibit similar mechanisms to bortezomib, a well-known proteasome inhibitor used in cancer therapy. The study demonstrated that the incorporation of boronic acid moieties could enhance the therapeutic profile of existing drugs .

Synthesis of Biologically Active Molecules

Research has shown that this compound can be utilized in the synthesis of biologically active drug molecules through coupling reactions with diethyl malonate-derived olefins. This method allowed for the efficient production of active pharmaceutical ingredients (APIs), showcasing the compound's utility in drug development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Therapy | Inhibits proteasomes leading to apoptosis in cancer cells; enhances efficacy of existing drugs |

| Sensor Development | Forms complexes with diols; used for detecting sugars and nucleotides |

| Organic Synthesis | Utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation |

| Drug Development | Facilitates synthesis of APIs; applicable in creating biologically active drug molecules |

Mechanism of Action

The mechanism of action of (4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and in catalysis. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions, allowing for dynamic and controllable interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

Substituent Variations on the Amino Group

(a) (4-(1-((tert-Butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic Acid (CAS: 1704073-41-5)

- Structure : Replaces the PMB group with a cyclopropyl moiety.

- Applications : Suitable for reactions requiring less bulky substrates. Its cyclopropyl group may improve metabolic stability in drug candidates .

(b) (2-((4-(Tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic Acid (CAS: 693792-99-3)

Linker and Backbone Modifications

(a) (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic Acid

- Structure : Ethyl linker between the phenyl ring and Boc-protected amine.

- Properties : Retains the Boc group but lacks the PMB substituent, reducing molecular weight (estimated ~300–320 Da). This simpler structure may enhance solubility in polar solvents.

- Applications : Used in rhodium-catalyzed couplings, demonstrating broader compatibility in cross-coupling reactions .

(b) (4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic Acid (CAS: 470478-90-1)

- Structure: Boc-protected aminomethyl group instead of ethylamino.

Complex Protective Groups and Heterocyclic Systems

(a) 1-(tert-Butoxycarbonyl)-5-(tert-butyldimethylsilyl-oxy)-1H-indol-2-ylboronic Acid (CAS: 335649-61-1)

- Structure : Combines Boc and silyl ether protective groups on an indole backbone.

- Molecular weight is 391.35 .

(b) (4-(1-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic Acid (CAS: 1704069-39-5)

Comparative Analysis of Key Properties

| Compound (CAS) | Molecular Weight | Protective Groups | Key Structural Features | Applications |

|---|---|---|---|---|

| Target Compound (1704096-66-1) | 385.26 | Boc, PMB | Para-substituted ethylamino phenyl | Suzuki couplings, drug intermediates |

| Cyclopropyl variant (1704073-41-5) | 305.18 | Boc, cyclopropyl | Reduced steric bulk | Metabolic stability studies |

| Ortho-substituted (693792-99-3) | 327.18 | Boc, benzyl | Steric hindrance at ortho position | Specialty organic synthesis |

| Indole derivative (335649-61-1) | 391.35 | Boc, silyl ether | Indole backbone | Heterocyclic drug development |

Biological Activity

(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in both organic chemistry and biological research due to its unique structural features and potential applications. This compound is characterized by the presence of a boronic acid group, which allows for reversible covalent bonding with diols, making it useful in various biochemical contexts.

- Molecular Formula : C21H28BNO5

- Molecular Weight : 385.26 g/mol

- CAS Number : 1704096-66-1

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its boronic acid moiety. Boronic acids are known for their role in:

- Inhibiting proteasomes, which are critical for protein degradation pathways in cells.

- Serving as sensors for biomolecules such as sugars and nucleotides due to their ability to form stable complexes with diols.

2. Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by modulating cellular pathways. For instance, studies have shown that compounds similar to this compound can inhibit the activity of the 26S proteasome, leading to increased apoptosis in cancer cells .

Case Study 1: Inhibition of Proteasome Activity

In a study examining the effects of boronic acid derivatives on cancer cell lines, it was found that certain derivatives could effectively inhibit the 26S proteasome, resulting in decreased cell viability and increased apoptosis in multiple myeloma cells. The study reported an IC50 value of approximately 0.126 μM for related compounds, suggesting significant potency in disrupting proteasome function .

Case Study 2: Selectivity Against Cancer Cells

Another investigation focused on the selectivity of boronic acid derivatives against different cell lines. The compound demonstrated a nearly 20-fold differential effect on triple-negative breast cancer (TNBC) cells compared to non-cancerous cells, indicating its potential as a targeted therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Simple structure without additional functional groups | Limited biological activity |

| 4-(tert-Butoxycarbonyl)aminophenylboronic Acid | Similar structure but lacks methoxybenzyl group | Moderate anticancer activity |

| This compound | Complex structure with enhanced stability and reactivity | Significant anticancer effects and biomolecular sensing capabilities |

Safety and Toxicology

While this compound shows promise in therapeutic applications, safety assessments are crucial. Boronic acids can cause skin irritation and other adverse effects; thus, handling precautions must be observed during laboratory use .

Q & A

Q. Data Contradictions :

Advanced: How does the Boc group influence reaction outcomes in cross-coupling applications?

Methodological Answer :

The Boc group:

- Stabilizes the Amine : Prevents undesired side reactions (e.g., oxidation or nucleophilic attack) during metal-catalyzed steps.

- Acid-Labile : Cleaved under acidic conditions (e.g., TFA), enabling selective deprotection post-coupling. This is critical in peptide synthesis workflows .

Key Data : - In peptide arylation, Boc-protected boronic acids achieve >90% chemoselectivity when paired with CuSO₄ and ligands like L2 (e.g., bipyridines) .

Advanced: What analytical techniques are optimal for characterizing this compound?

Q. Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ ions) with <2 ppm error .

- HPLC/LC-MS : Monitors purity and reaction progress (e.g., retention time ~1.3 minutes under TFA-modified conditions) .

- ¹H/¹³C NMR : Identifies boronic acid proton signals (~7.5–8.5 ppm for aromatic protons) and Boc tert-butyl groups (1.2–1.4 ppm) .

Basic: How should researchers handle solubility and stability challenges?

Q. Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and ethanol. Insoluble in water without co-solvents .

- Stability : Store at –20°C under inert gas (N₂/Ar). Boronic acids hydrolyze in moisture; use anhydrous conditions for long-term storage .

Advanced: How can pH affect its reactivity in diol-binding applications (e.g., sensors)?

Q. Methodological Answer :

- pH-Dependent Binding : Boronic acids form reversible esters with diols (e.g., sugars) optimally at pH 7.4–8.5. Acidic conditions (<6.5) reduce binding affinity .

- Sensor Design : In dual-recognition systems (e.g., for caffeic acid), the compound’s boronic acid moiety pairs with fluorophores, requiring buffered aqueous/organic hybrid solvents .

Advanced: What are common by-products in its synthesis, and how are they mitigated?

Q. Methodological Answer :

- Deboronation : Occurs under oxidative conditions (e.g., excess H₂O₂). Mitigate by using degassed solvents and inert atmospheres .

- Incomplete Boc Deprotection : Detectable via LC-MS; optimize with TFA (20% v/v in DCM) for 1–2 hours .

Data Contradictions : - Some protocols report Pd-catalyzed side reactions (e.g., homocoupling) when ligand ratios are unbalanced .

Basic: What are its primary applications in medicinal chemistry?

Q. Methodological Answer :

- Protease Inhibitors : Boronic acids inhibit serine proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) via covalent binding to catalytic residues .

- Antibody-Drug Conjugates (ADCs) : Used in site-specific bioconjugation to lysine or cysteine residues in peptides .

Advanced: How does steric hindrance from the 4-methoxybenzyl group impact reactivity?

Q. Methodological Answer :

- Reduced Coupling Efficiency : Bulky substituents lower yields in Suzuki reactions. Use electron-rich ligands (e.g., SPhos) to enhance Pd catalyst turnover .

- Orthogonal Protection : The 4-methoxybenzyl group can be removed via hydrogenolysis (H₂/Pd-C) without affecting the Boc group .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

- Skin/Eye Protection : Wear nitrile gloves and goggles; the compound is a Category 2 skin/eye irritant .

- Ventilation : Use fume hoods to avoid inhalation of boronic acid dust .

Advanced: How to troubleshoot low yields in peptide-boronic acid conjugates?

Q. Methodological Answer :

- Optimize Ligand-Metal Ratios : For Cu-mediated reactions, a 2:1 ligand:CuSO₄ ratio improves efficiency .

- Temperature Control : Reactions at 37°C for 1.5 hours minimize decomposition vs. room temperature .

- Quenching : Use LC-MS-compatible quenchers (e.g., EDTA) to arrest metal-mediated side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.